molecular formula C9H11ClFNO B13038618 (1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

(1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

Cat. No.: B13038618
M. Wt: 203.64 g/mol
InChI Key: IFXPPHGNHKGPJZ-OLAZFDQMSA-N
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Description

(1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is a chiral compound that features an amino group, a hydroxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroacetophenone.

    Reduction: The ketone group of 4-chloro-3-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reduction methods with efficient catalysts to convert the ketone to the alcohol.

    Automated Amination: Employing automated systems for the amination step to ensure consistency and yield.

    High-Throughput Chiral Resolution: Using high-throughput chiral resolution techniques to separate the enantiomers efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2 with a palladium catalyst, NaBH4, or LiAlH4.

    Substitution: Nucleophiles like thiols, amines, or alkoxides.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand the interaction of chiral molecules with biological systems.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
  • (1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL
  • (1S)-1-Amino-1-(4-bromophenyl)propan-2-OL

Uniqueness

(1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1S)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1

InChI Key

IFXPPHGNHKGPJZ-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=CC(=C(C=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)F)N)O

Origin of Product

United States

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